3-(cyclopropylamino)oxetane-3-carboxylic acid
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Overview
Description
3-(cyclopropylamino)oxetane-3-carboxylic acid is a heterocyclic compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amino group and a carboxylic acid group. The reaction conditions often require the use of a base to deprotonate the carboxylic acid, facilitating the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylamino)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(cyclopropylamino)oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(cyclopropylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-oxetanecarboxylic acid: A simpler oxetane derivative with similar structural features.
Cyclopropylamine: Contains the cyclopropylamino group but lacks the oxetane ring.
Oxetane-3-carboxylic acid: Another oxetane derivative with a carboxylic acid group.
Uniqueness
3-(cyclopropylamino)oxetane-3-carboxylic acid is unique due to the combination of the cyclopropylamino group and the oxetane ring. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1518958-39-8 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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